molecular formula C15H17ClFNO B2880560 N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide CAS No. 2361844-83-7

N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide

Cat. No.: B2880560
CAS No.: 2361844-83-7
M. Wt: 281.76
InChI Key: LBPGOMMMVWSCCF-UHFFFAOYSA-N
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Description

N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is a synthetic organic compound with the molecular formula C15H17ClFNO This compound features a cyclopentyl ring substituted with a 3-chloro-2-fluorophenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chloro-2-fluorophenyl Group: The cyclopentyl intermediate is then subjected to a halogenation reaction to introduce the 3-chloro-2-fluorophenyl group. This step often requires the use of halogenating agents such as N-chlorosuccinimide (NCS) and fluorinating agents like Selectfluor.

    Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the substituted cyclopentyl intermediate with a prop-2-enamide precursor. This can be achieved through a condensation reaction using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide: Unique due to its specific substitution pattern and structural features.

    N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-ynamide: Similar structure but with an alkyne group instead of an alkene.

    N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-anamide: Similar structure but with a saturated alkane chain.

Uniqueness

This compound is unique due to its specific combination of a cyclopentyl ring, a halogenated phenyl group, and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO/c1-2-13(19)18-10-15(8-3-4-9-15)11-6-5-7-12(16)14(11)17/h2,5-7H,1,3-4,8-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPGOMMMVWSCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCCC1)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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